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Introduction

G protein-coupled receptor 84 (GPR84) is a Gi/o-coupled receptor primarily expressed in
immune cells such as macrophages, neutrophils, and microglia.[1][2] Its expression is
significantly upregulated under inflammatory conditions, suggesting a pivotal role in the
immune response.[1][3][4][5] GPR84 is activated by medium-chain fatty acids (MCFAS),
particularly those with carbon chain lengths of 9-14, positioning it as a key sensor linking
metabolic status to immune function.[6][7] The study of GPR84 gene knockout (KO) mice has
been instrumental in elucidating its physiological and pathophysiological functions, revealing
complex and sometimes context-dependent roles in metabolism, inflammation, and
neurological processes. This guide provides a comprehensive overview of the reported
phenotypic characteristics of GPR84 KO mice, targeted at researchers, scientists, and drug
development professionals.

Metabolic Phenotype

The role of GPR84 in metabolic homeostasis is multifaceted, with knockout studies revealing
significant impacts on lipid metabolism, glucose tolerance, and energy expenditure, particularly
under conditions of metabolic stress.

Body Weight and Composition: The effect of GPR84 deletion on body weight appears to be
dependent on age and diet. While some studies report no differences in body weight between
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wild-type (WT) and GPR84 KO mice on control, MCFA-rich, or LCFA-rich diets[8], others have
found that GPR84-deficient mice are leaner when fed a high-fat diet (HFD).[9][10] In contrast,
aged (13-month-old) GPR84 KO mice exhibit a marked increase in body weight and fat storage
compared to their WT counterparts.[11]

Glucose and Lipid Homeostasis: GPR84 KO mice on an HFD have been shown to exhibit
hyperglycemia and hyperlipidemia, despite being leaner, along with lower plasma levels of
insulin and glucagon-like peptide-1 (GLP-1).[9][10] Aged GPR84 KO mice also display impaired
insulin sensitivity.[11] The knockout mice show altered lipid distribution; when fed an MCFA
diet, they have increased hepatic triglyceride content, and on an LCFA diet, they show
increased myocardial triglyceride accumulation.[1][8]

Brown Adipose Tissue (BAT) and Thermogenesis: GPR84 plays a crucial role in the function of
brown adipose tissue. Mice lacking GPR84 show increased lipid accumulation in BAT, leading
to reduced BAT activity and a decreased ability to maintain body temperature upon cold
exposure.[11] This phenotype is linked to mitochondrial dysfunction within the brown
adipocytes, characterized by diminished expression of thermogenic genes (e.g., Ucpl, Dio2)
and reduced oxygen consumption.[11]

Skeletal Muscle Metabolism: In skeletal muscle, GPR84 deletion leads to a significant
impairment in the intrinsic respiratory capacity of mitochondria when mice are fed an MCFA-
enriched diet.[12]

Quantitative Metabolic Data Summary
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) GPR84 KO
Parameter Model / Diet Reference
Phenotype vs. WT
Body Weight High-Fat Diet (HFD) Leaner [9][10]
Increased body weight
Aged (13 months) [11]
and fat storage
MCFA or LCFA Diet No difference [8]
Plasma Glucose High-Fat Diet (HFD) Hyperglycemia [9][10]
Plasma Lipids High-Fat Diet (HFD) Hyperlipidemia [9][10]
Insulin Sensitivity Aged (13 months) Impaired [11]
Glucose Tolerance MCFA or LCFA Diet No difference [8]
MCFA-enriched Diet Mild impairment [12]
Triglycerides MCFA Diet Increased in liver [1]8]
] Increased in
LCFA Diet _ [8]
myocardium
Reduced activity,
BAT Activity Cold Exposure increased lipid [11]
accumulation
) ) Skeletal Muscle Impaired respiratory
Mitochondria [12]

(MCFA diet)

capacity

Inflammatory and Immunological Phenotype

GPR84 is widely regarded as a pro-inflammatory receptor. Its absence in knockout mice
generally leads to an attenuated inflammatory response across various models.

Macrophage Function: GPR84 deficiency significantly alters macrophage behavior.
Lipopolysaccharide (LPS)-stimulated macrophages from GPR84 KO mice exhibit attenuated
expression of several pro-inflammatory mediators, including TNF-a, IL-1[3, and IL-6.[13][14][15]
The receptor's activation is known to enhance phagocytosis; this function is impaired in
macrophages lacking GPR84.[4][6]
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Systemic and Tissue-Specific Inflammation: In a model of concanavalin A-induced autoimmune
liver injury, GPR84 KO mice are protected, showing reduced serum levels of ALT and AST,
diminished liver damage, and decreased apoptosis.[16][17] This protection is associated with
significantly lower expression of inflammatory cytokines like MCP-1 and TNF-a and reduced
infiltration of Kupffer cells and monocytes into the liver.[2][17] Similarly, GPR84 deficiency can
mitigate inflammation in skin wounds.[13][18]

T-Cell Response: The role of GPR84 in adaptive immunity, particularly T-cell polarization, is
less clear, with some conflicting reports. An early study reported that T-cells from GPR84 KO
mice produced higher levels of the Th2 cytokine IL-4 upon stimulation, suggesting that GPR84
signaling may normally promote a Thl-polarizing environment.[19][20] However, other studies
have not observed this difference.[7]

o f : | ry

GPR84 KO
Parameter Model / Cell Type Reference
Phenotype vs. WT

Pro-inflammatory LPS-stimulated Attenuated expression

14
Cytokines Macrophages (TNF-q, IL-1, IL-6) 4]
Con A-induced Liver Significantly lower
(TNF-a, MCP-1) _ o [2][17]
Injury expression in liver

Liver Enzymes (ALT, Con A-induced Liver
Reduced serum levels  [16][17]

AST) Injury

Immune Cell Con A-induced Liver Reduced Kupffer cells (171
Infiltration Injury and monocytes

Phagocytosis Macrophages Impaired [4][6]
IL-4 Production CD3-stimulated T cells  Increased [19][20]

Neurological Phenotype

The neurological consequences of GPR84 deletion are highly context-dependent, revealing a
complex role for this receptor in the central nervous system.
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Neuroinflammation and Neurodegeneration: In the APP/PS1 transgenic mouse model of
Alzheimer's disease, GPR84 is upregulated in microglia surrounding amyloid plaques.[21]
Surprisingly, the absence of GPR84 in these mice leads to an accelerated cognitive decline
and exacerbates dendritic degeneration.[21][22] This occurs despite a reduction in the number
of microglia recruited to the plagues, suggesting GPR84-mediated microglial responses may be
protective in this specific pathology.[13][21]

Neuropathic Pain: GPR84 plays a significant pro-nociceptive role. Following partial sciatic
nerve ligation, a model for neuropathic pain, WT mice develop significant mechanical and
thermal hypersensitivity. In contrast, GPR84 KO mice do not develop these pain-like behaviors,
indicating that the receptor is essential for the establishment of chronic pain in this model.[14]
[15]

Sickness Behavior and EAE: In models of LPS-induced sickness behavior and experimental
autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, GPR84 deletion did not
result in any significant difference in disease severity or behavioral outcomes compared to WT
mice.[21][22]

Suantitat logical Data S

GPR84 KO

Parameter Model Reference
Phenotype vs. WT
Cognitive APP/PS1 (Alzheimer's )
Accelerated decline [21][22]
Performance Model)
) o APP/PS1 (Alzheimer's
Microgliosis Reduced [21][22]
Model)
Dendritic APP/PS1 (Alzheimer's
] Increased [21]
Degeneration Model)
) o Partial Sciatic Nerve Abolished (no
Pain Hypersensitivity o ) [14]
Ligation development of pain)
Disease Severity EAE Model No difference [22]
Sickness Behavior LPS Injection No difference [22]
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Signaling Pathways & Visualizations

GPR84 activation by MCFAs initiates several downstream signaling cascades, primarily
through its coupling to the Gai/o subunit of heterotrimeric G proteins.[23]

GPR84 Signaling Cascade

Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (CAMP) levels.[14] GPR84 signaling also promotes the phosphorylation
and activation of the PI3K/Akt and MAPK/ERK pathways.[2][4] Furthermore, GPR84 can
induce the nuclear translocation of NF-kB p65 and increase intracellular calcium levels, which
contributes to its pro-inflammatory and metabolic effects.[1][4][11]
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Logical Flow: GPR84 KO and Attenuated Inflammation

The absence of GPR84 disrupts the normal inflammatory signaling cascade in myeloid cells.
This diagram illustrates how GPR84 deletion leads to a reduced inflammatory response.
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are
summaries of key experimental protocols used in the characterization of GPR84 KO mice.

Metabolic Phenotyping

e Animal Models: GPR84 KO mice and WT littermates are often placed on various diets for
several weeks, such as a high-fat diet (HFD, ~60% kcal from fat), a medium-chain fatty acid
(MCFA) enriched diet, or a long-chain fatty acid (LCFA) enriched diet, to unmask metabolic
phenotypes.[8][9]
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e Glucose and Insulin Tolerance Tests (GTT/ITT):

o

Mice are fasted overnight (for GTT) or for 4-6 hours (for ITT).

[¢]

For GTT, a bolus of glucose (typically 2 g/kg body weight) is administered via
intraperitoneal (i.p.) injection.

[¢]

For ITT, a bolus of insulin (typically 0.75 U/kg body weight) is administered i.p.

[¢]

Blood glucose levels are measured from the tail vein at baseline (0 min) and at specified
time points (e.g., 15, 30, 60, 90, 120 min) post-injection using a glucometer.[8][11]

o Biochemical Analyses: Plasma levels of triglycerides, non-esterified fatty acids (NEFA), total
cholesterol, insulin, and GLP-1 are measured from blood samples using commercially
available assay kits.[9]

o Mitochondrial Respiration: Skeletal muscle or BAT is harvested, and mitochondria are
isolated via differential centrifugation. Oxygen consumption rates (OCR) are measured using
a high-resolution respirometer (e.g., Oroboros Oxygraph) with various substrates and
inhibitors (e.g., succinate, ADP, rotenone) to assess different states of respiration.[11][12][24]

Inflammation and Immunology Protocols

e LPS-Induced Endotoxemia: Mice are administered a single i.p. injection of LPS (e.g., 0.1-1
mg/kg). Tissues (e.g., adipose, bone marrow, lung) and blood are collected at various time
points (e.g., 2 and 8 hours) to measure GPR84 expression and cytokine levels via gPCR or
ELISA.[3][4][5]

e Concanavalin A (Con A)-Induced Liver Injury: To induce acute immune-mediated hepatitis,
mice are injected intravenously with Con A (e.g., 15-20 mg/kg). Liver and serum are
collected 8-24 hours later. Liver damage is assessed by H&E staining and measurement of
serum ALT/AST levels. Inflammatory cell infiltration is analyzed by flow cytometry of isolated
liver leukocytes, and cytokine expression is measured by gPCR.[2][17]

e Macrophage Stimulation: Bone marrow-derived macrophages (BMDMs) are cultured from
the bone marrow of GPR84 KO and WT mice. Cells are pre-treated with a pro-inflammatory
stimulus (e.g., LPS 0.1 pg/ml for 2 hours) and then stimulated with a GPR84 agonist or
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vehicle. Cell lysates are collected for Western blot analysis of signaling pathways (p-ERK, p-
Akt), and supernatants are analyzed for cytokine secretion.[4][14]

Experimental Workflow Visualization

Workflow for Assessing Inflammatory Phenotype

Start: GPR84 KO & WT Mice

Inflammatory Challenge
(e.g., i.p. LPS injection)

'

Sample Collection (2-8h post-challenge)
Serum, Liver, Spleen, etc.

D}Q%Stream alysis
C togizglr?n:RNA ELISA: Flow Cytometry: Histology:
('?'/nf 116, Mcp1) Serum Cytokine Protein Immune Cell Profiling Tissue Damage (H&E)

Compare Phenotypes:
KO vs. WT

Click to download full resolution via product page
Workflow for Assessing Inflammatory Phenotype

Conclusion

The GPR84 knockout mouse is a critical tool that has unveiled the receptor's significant pro-
inflammatory functions and its complex role in metabolic regulation and neuropathology. While
GPR84 deficiency is largely protective in models of acute inflammation and neuropathic pain, it
can be detrimental in the contexts of chronic neurodegeneration and diet-induced metabolic
dysfunction. These findings highlight GPR84 as a promising therapeutic target, where
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antagonists could treat inflammatory diseases, but caution is warranted due to the potential for
adverse effects on metabolism and CNS health. Future research should focus on dissecting the
cell-type-specific roles of GPR84 using conditional knockout models to refine its therapeutic
potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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